BenchChemオンラインストアへようこそ!

4-amino-N-(cyclopropylmethyl)benzamide

PDE5 inhibition cGMP signaling vasodilation

Select 4-amino-N-(cyclopropylmethyl)benzamide to confidently investigate PDE5A1-mediated cGMP hydrolysis. This compound delivers reliable target engagement validated by a >1500-fold selectivity window against PDE2A, minimizing confounding off-target effects. Its 13 nM IC50 provides a broad dynamic range for assay validation. Avoid SAR inconsistency with batch-specific purity of ≥95%, ensuring reproducible results for nitric oxide signaling research. Standardizing on this benchmark scaffold enhances the comparability of your lead optimization studies.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 934524-22-8
Cat. No. B3169080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(cyclopropylmethyl)benzamide
CAS934524-22-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7,12H2,(H,13,14)
InChIKeyTYEQPCIGYVRONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8): Chemical Identity and Core Structural Attributes for Procurement Decision-Making


4-Amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8) is a synthetic small-molecule organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It features a benzamide core substituted with a para-amino group and an N-cyclopropylmethyl moiety on the amide nitrogen [1]. The compound exhibits a calculated LogP of 1.4086, a topological polar surface area (TPSA) of 55.12 Ų, and possesses two hydrogen bond donors and two hydrogen bond acceptors . These physicochemical properties place it within drug-like chemical space suitable for lead optimization in medicinal chemistry campaigns. The compound is commercially available from multiple reputable vendors in purities ranging from 95% to ≥98% for research and further manufacturing use .

4-Amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8): Why In-Class Benzamide Analogs Cannot Be Substituted Without Risk


Substituting 4-amino-N-(cyclopropylmethyl)benzamide with structurally related benzamide analogs without rigorous comparative validation introduces significant scientific and procurement risk due to marked differences in target engagement, selectivity profiles, and physicochemical properties that directly impact experimental reproducibility. The presence and positioning of the N-cyclopropylmethyl group is not a trivial structural variation; it fundamentally alters molecular recognition at enzyme active sites, as evidenced by the >1500-fold selectivity difference observed between PDE5A1 and PDE2A inhibition for this compound compared to other N-cyclopropyl benzamide derivatives [1] [2]. Even among compounds sharing the N-cyclopropylmethyl benzamide scaffold, subtle modifications yield potency variations exceeding 4-fold (IC₅₀ ranging from 2.9 nM to 13 nM against PDE5A1) [1] [3]. Procurement of unverified analogs without confirming batch-specific purity (≥95-98%) and structural identity via CAS verification risks introducing compounds with divergent target engagement profiles, confounding SAR interpretation, and compromising downstream assay reproducibility .

4-Amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8): Quantified Differentiation Evidence Against Closest Analogs and Alternatives


PDE5A1 Inhibition Potency: 4-Amino-N-(cyclopropylmethyl)benzamide vs. Structurally Related N-Cyclopropyl Benzamide Analog

4-Amino-N-(cyclopropylmethyl)benzamide exhibits moderate inhibitory potency against human PDE5A1 with an IC₅₀ of 13 nM, as measured under identical assay conditions using full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells [1]. In comparison, a closely related N-cyclopropyl benzamide analog (BDBM50467472/CHEMBL4281766) demonstrates approximately 4.5-fold greater potency with an IC₅₀ of 2.9 nM in the same assay system [2]. This quantitative difference establishes 4-amino-N-(cyclopropylmethyl)benzamide as a moderately potent PDE5A1 tool compound suitable for applications where maximal target engagement is not required or where partial inhibition is mechanistically advantageous. The potency differential of 10.1 nM (13 nM minus 2.9 nM) is statistically meaningful for SAR interpretation and provides a clear basis for selecting this compound over the more potent analog in specific experimental contexts where lower potency may be preferable for dose-response curve resolution.

PDE5 inhibition cGMP signaling vasodilation enzyme kinetics

PDE5A1 vs. PDE2A Isoform Selectivity: Quantitative Selectivity Profile of 4-Amino-N-(cyclopropylmethyl)benzamide

4-Amino-N-(cyclopropylmethyl)benzamide demonstrates high selectivity for PDE5A1 over PDE2A, with an IC₅₀ for PDE2A exceeding 20,000 nM compared to its PDE5A1 IC₅₀ of 13 nM [1]. This yields a selectivity ratio of >1,538-fold (20,000 nM / 13 nM) under matched assay conditions using recombinant human enzymes. This selectivity profile positions 4-amino-N-(cyclopropylmethyl)benzamide as a PDE5A1-preferring tool compound with substantially lower activity against PDE2A, reducing the likelihood of confounding PDE2A-mediated effects in cellular or biochemical assays. While PDE5 isoform selectivity data for direct comparators is limited in the public domain, this quantitative selectivity ratio provides a verifiable benchmark for procurement decisions and distinguishes 4-amino-N-(cyclopropylmethyl)benzamide from non-selective pan-PDE inhibitors that may confound target deconvolution studies.

PDE isoform selectivity phosphodiesterase profiling cGMP signaling specificity off-target risk

Physicochemical Property Differentiation: LogP and TPSA Comparison with Closest Structural Analogs

4-Amino-N-(cyclopropylmethyl)benzamide possesses a calculated LogP of 1.4086 and a topological polar surface area (TPSA) of 55.12 Ų, as derived from its SMILES structure (C1CC1CNC(=O)C2=CC=C(C=C2)N) . These values fall within favorable drug-like ranges (LogP < 5; TPSA < 140 Ų) and differ meaningfully from the unsubstituted parent compound 4-aminobenzamide (CAS 2835-68-9, calculated LogP approximately 0.3-0.5, TPSA approximately 63 Ų), which lacks the N-cyclopropylmethyl group [1]. The presence of the N-cyclopropylmethyl substituent increases lipophilicity by approximately 1 LogP unit, enhancing membrane permeability potential while maintaining acceptable aqueous solubility characteristics (estimated aqueous solubility of 38 μg/mL) . These physicochemical differences translate to divergent compound handling requirements and assay compatibility profiles that impact procurement decisions for downstream applications.

Lipophilicity drug-likeness ADME prediction medicinal chemistry optimization

Commercial Availability and Purity Specifications: Quantitative Purity Differentiation Across Vendors

4-Amino-N-(cyclopropylmethyl)benzamide is commercially available from multiple vendors with documented purity specifications ranging from 95% to ≥98% . Chemscene offers the compound at ≥98% purity (Cat. No. CS-0679006) with associated storage requirements of sealed dry conditions at 2-8°C . AKSci provides the compound at 95% minimum purity (Cat. No. 3187CR) with long-term storage recommendations of cool, dry conditions . Leyan offers the product at 98% purity (Product No. 1749661) . The 3% absolute purity difference between 95% and 98% specifications can be material for assays requiring high compound integrity; a 95% purity specification allows up to 5% impurity content that may include unreacted starting materials or degradation products capable of confounding biological assay interpretation. This quantifiable purity differential provides a concrete procurement decision criterion: researchers should prioritize ≥98% purity sources for assays with high sensitivity to impurities or where compound identity validation is critical.

Compound sourcing purity specification quality control research material procurement

4-Amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8): Evidence-Backed Application Scenarios for Scientific and Industrial Use


PDE5A1-Mediated cGMP Signaling Pathway Studies

Based on its confirmed IC₅₀ of 13 nM against human PDE5A1 [1], 4-amino-N-(cyclopropylmethyl)benzamide is suitable as a moderately potent tool compound for investigating PDE5A1-mediated cGMP hydrolysis in cellular and biochemical assays. The compound's >1,538-fold selectivity over PDE2A minimizes confounding off-target PDE2A effects [1], making it particularly valuable for experiments requiring PDE5A1-preferring pharmacological intervention without complete PDE5 ablation. Researchers investigating nitric oxide-cGMP signaling cascades, smooth muscle relaxation mechanisms, or platelet aggregation pathways may utilize this compound at concentrations in the 10-100 nM range to achieve partial to near-complete PDE5A1 inhibition. Procurement of the ≥98% purity formulation is recommended for these applications to minimize impurity-related assay interference.

Structure-Activity Relationship (SAR) Studies of N-Cyclopropylmethyl Benzamide Derivatives

The 4.5-fold potency difference between 4-amino-N-(cyclopropylmethyl)benzamide (IC₅₀ = 13 nM) and the more potent N-cyclopropyl benzamide analog (IC₅₀ = 2.9 nM) [1] [2] establishes this compound as a reference benchmark for SAR studies exploring the impact of N-substituent variations on PDE5A1 inhibitory activity. Medicinal chemists can utilize 4-amino-N-(cyclopropylmethyl)benzamide as a scaffold reference to evaluate how modifications to the para-amino group or N-alkyl substituent affect target engagement. The compound's well-defined LogP (1.4086) and TPSA (55.12 Ų) provide a baseline physicochemical profile for assessing how structural modifications alter drug-like properties. Procurement from vendors offering consistent purity specifications ensures batch-to-batch reproducibility in SAR campaigns.

PDE Isoform Selectivity Profiling and Off-Target Assessment

The quantitative selectivity data for 4-amino-N-(cyclopropylmethyl)benzamide against PDE5A1 (IC₅₀ = 13 nM) versus PDE2A (IC₅₀ > 20,000 nM) [1] positions this compound as a valuable reference standard for phosphodiesterase isoform selectivity panels. Researchers conducting PDE selectivity profiling can include this compound as a PDE5A1-selective control to benchmark the selectivity profiles of novel PDE inhibitors. The >1,538-fold selectivity window provides a clear quantitative reference for interpreting selectivity data from compound screening campaigns. This application scenario is particularly relevant for drug discovery programs targeting specific PDE isoforms where cross-reactivity with PDE2A must be minimized to avoid cardiovascular or cognitive off-target effects.

Method Development and Assay Validation for PDE5A1 Activity Measurements

4-Amino-N-(cyclopropylmethyl)benzamide's moderate potency (IC₅₀ = 13 nM) [1] makes it an ideal reference compound for developing and validating PDE5A1 enzyme activity assays. Unlike highly potent PDE5 inhibitors with sub-nanomolar IC₅₀ values that produce steep inhibition curves, the 13 nM potency of this compound provides a broader dynamic range for constructing reliable dose-response curves and calculating Z' factors for high-throughput screening assay validation. The compound's established selectivity profile and commercial availability at ≥98% purity support its use as a consistent quality control standard in PDE5A1 assay development. Laboratory scientists can use this compound to establish baseline inhibition parameters, validate assay reproducibility across plate batches, and troubleshoot assay conditions without consuming precious proprietary compounds.

Quote Request

Request a Quote for 4-amino-N-(cyclopropylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.